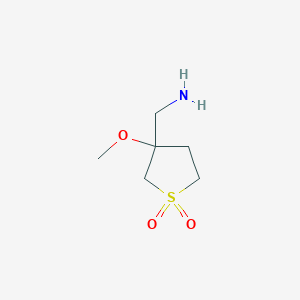
1-Propanoylpyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanoylpyrrolidine-2-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a propanoyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanoylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and functional group transformations are applied. Industrial production would likely involve optimizing reaction conditions for yield and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Propanoylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield pyrrolidin-2-ones, while reduction can produce corresponding alcohols.
Scientific Research Applications
1-Propanoylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propanoylpyrrolidine-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The propanoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Pyrrolidine-2-carbaldehyde: Shares the pyrrolidine ring and aldehyde group but lacks the propanoyl substitution.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine, commonly used in organic synthesis.
Prolinol: A hydroxylated derivative of pyrrolidine, known for its use in asymmetric synthesis.
Uniqueness: 1-Propanoylpyrrolidine-2-carbaldehyde is unique due to the presence of both the propanoyl and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in medicinal chemistry .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-propanoylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h6-7H,2-5H2,1H3 |
InChI Key |
IXNYNWGUTSGKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


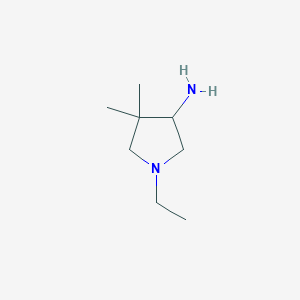

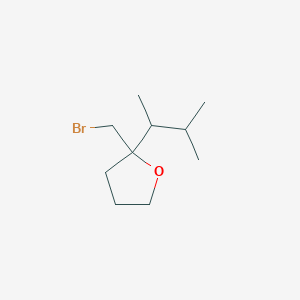
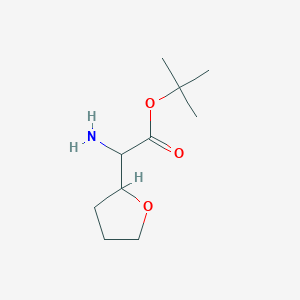
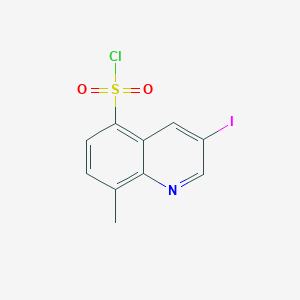
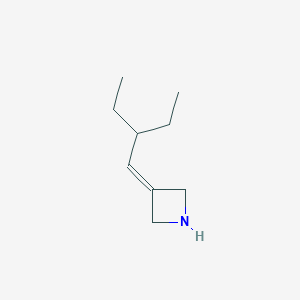
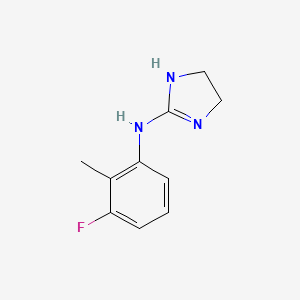
![{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid](/img/structure/B13173785.png)


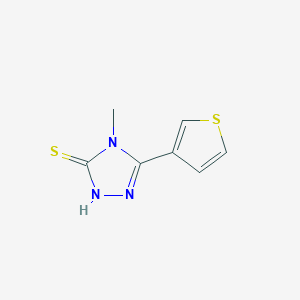
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
